molecular formula C13H24O3 B14424045 5-Oxoundecan-2-YL acetate CAS No. 83320-96-1

5-Oxoundecan-2-YL acetate

Cat. No.: B14424045
CAS No.: 83320-96-1
M. Wt: 228.33 g/mol
InChI Key: GKZSXLROJBIKKD-UHFFFAOYSA-N
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Description

5-Oxoundecan-2-YL acetate: is an organic compound classified as an ester Esters are characterized by their pleasant odors and are often used in fragrances and flavorings The structure of this compound includes a carbonyl group (C=O) bonded to an oxygen atom, which is then bonded to an alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxoundecan-2-YL acetate typically involves the esterification of 5-oxoundecanoic acid with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

5-Oxoundecanoic acid+Acetic acidH2SO45-Oxoundecan-2-YL acetate+Water\text{5-Oxoundecanoic acid} + \text{Acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 5-Oxoundecanoic acid+Acetic acidH2​SO4​​5-Oxoundecan-2-YL acetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxoundecan-2-YL acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form 5-oxoundecanoic acid and acetic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 5-Oxoundecanoic acid and acetic acid.

    Reduction: 5-Hydroxyundecanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Oxoundecan-2-YL acetate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.

Biology: In biological research, this compound may be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters.

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes and flavorings.

Mechanism of Action

The mechanism of action of 5-Oxoundecan-2-YL acetate primarily involves its hydrolysis to form 5-oxoundecanoic acid and acetic acid. This reaction is catalyzed by esterases, enzymes that specifically target ester bonds. The hydrolysis process can be represented as follows:

5-Oxoundecan-2-YL acetate+H2OEsterase5-Oxoundecanoic acid+Acetic acid\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{Esterase}} \text{5-Oxoundecanoic acid} + \text{Acetic acid} 5-Oxoundecan-2-YL acetate+H2​OEsterase​5-Oxoundecanoic acid+Acetic acid

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different alkyl group.

    Methyl butanoate: An ester with a shorter carbon chain.

    Isopropyl acetate: An ester with a branched alkyl group.

Uniqueness: 5-Oxoundecan-2-YL acetate is unique due to its specific carbonyl and acetate functional groups, which impart distinct chemical properties and reactivity. Its longer carbon chain compared to simpler esters like ethyl acetate and methyl butanoate provides different physical and chemical characteristics, making it suitable for specialized applications in various industries.

Properties

CAS No.

83320-96-1

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

5-oxoundecan-2-yl acetate

InChI

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(15)10-9-11(2)16-12(3)14/h11H,4-10H2,1-3H3

InChI Key

GKZSXLROJBIKKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(C)OC(=O)C

Origin of Product

United States

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